N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester
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Overview
Description
N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester is a chemical compound with the molecular formula C10H13Cl2NO3S and a molecular weight of 298.18612 g/mol It is known for its unique chemical structure, which includes two chloroethyl groups attached to a sulfamic acid phenyl ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester typically involves the reaction of phenyl chloroformate with N,N-bis(2-chloroethyl)amine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to known chemotherapeutic agents.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)amine: A related compound with similar chemical properties.
Phenyl chloroformate: Used in the synthesis of N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester.
Sulfur mustard: A well-known alkylating agent with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific chemical structure, which combines the properties of both chloroethyl and sulfamic acid phenyl ester groups.
Biological Activity
N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester, also known by its CAS number 90944-21-1, is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of antitumor effects. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.
- Molecular Formula : C₁₀H₁₃Cl₂NO₃S
- Molecular Weight : 298.186 g/mol
- Structure : The compound features a sulfamic acid moiety linked to two chloroethyl groups and a phenyl ester, which may influence its biological interactions.
Antitumor Activity
Research has indicated that this compound exhibits notable antitumor properties. A study synthesized various derivatives of this compound and evaluated their effectiveness against L-1210 mouse leukemia cells. The results showed that certain derivatives demonstrated toxicity levels significantly higher than conventional chemotherapeutics like phenol mustard.
Key Findings:
- Survival Rates : Derivatives such as the myristate derivative increased survival times by 162%, indicating potent antitumor activity .
- Toxicity Assessment : The study found that the toxicity of these compounds varied with the length of the fatty acid chain, with shorter chains exhibiting higher toxicity .
The proposed mechanism of action for this compound involves its ability to alkylate DNA, leading to cytotoxic effects in rapidly dividing cancer cells. This is similar to other alkylating agents used in chemotherapy, which disrupt DNA replication and transcription.
Case Studies
- Acute Toxicity and Efficacy : In a series of experiments, various fatty acid esters derived from N,N-bis(2-chloroethyl)amino compounds were tested for acute toxicity and efficacy against leukemia. The results highlighted a correlation between structural modifications and biological activity, underscoring the importance of chemical structure in designing effective anticancer agents .
- Sulfamoylphenyl Derivatives : Another study focused on derivatives of sulfamoylphenyl compounds, including this compound. The evaluation revealed that while some derivatives lacked antitumor activity, others showed promise, indicating the need for further exploration of structure-activity relationships .
Toxicological Profile
The toxicological profile of this compound suggests potential risks associated with exposure. Studies have documented various health effects linked to similar compounds in the chloroethyl class, including respiratory issues and potential carcinogenicity .
Notable Toxic Effects:
Properties
CAS No. |
90944-21-1 |
---|---|
Molecular Formula |
C10H13Cl2NO3S |
Molecular Weight |
298.19 g/mol |
IUPAC Name |
phenyl N,N-bis(2-chloroethyl)sulfamate |
InChI |
InChI=1S/C10H13Cl2NO3S/c11-6-8-13(9-7-12)17(14,15)16-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
ASBDAMRGKCOHKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)N(CCCl)CCCl |
Origin of Product |
United States |
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